molecular formula C16H12Cl2F3N3O B14861336 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-chlorophenyl)azetidine-3-carboxamide

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-chlorophenyl)azetidine-3-carboxamide

Cat. No.: B14861336
M. Wt: 390.2 g/mol
InChI Key: LIRKEHXEWBXFDH-UHFFFAOYSA-N
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Description

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-chlorophenyl)azetidine-3-carboxamide is a complex organic compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups, an azetidine ring, and a carboxamide group

Preparation Methods

The synthesis of 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-chlorophenyl)azetidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-chlorophenyl)azetidine-3-carboxamide can undergo various chemical reactions, including:

Common reagents used in these reactions include nucleophiles such as amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-chlorophenyl)azetidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-chlorophenyl)azetidine-3-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C16H12Cl2F3N3O

Molecular Weight

390.2 g/mol

IUPAC Name

N-(3-chlorophenyl)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]azetidine-3-carboxamide

InChI

InChI=1S/C16H12Cl2F3N3O/c17-11-2-1-3-12(5-11)23-15(25)9-7-24(8-9)14-13(18)4-10(6-22-14)16(19,20)21/h1-6,9H,7-8H2,(H,23,25)

InChI Key

LIRKEHXEWBXFDH-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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